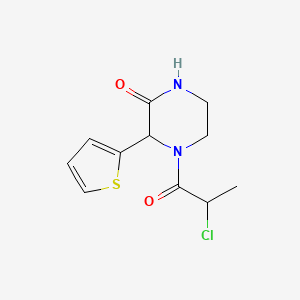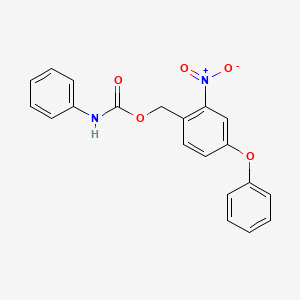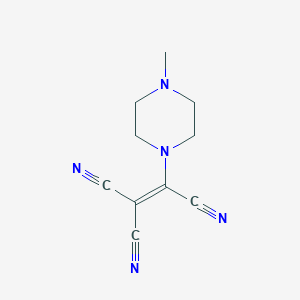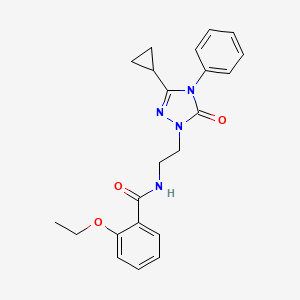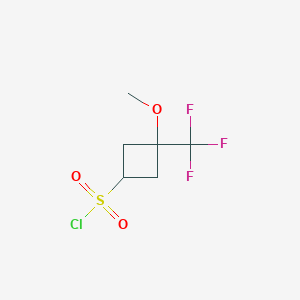![molecular formula C11H10FN3OS B2751795 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- CAS No. 676522-85-3](/img/structure/B2751795.png)
1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-” is a complex organic molecule. It is related to the class of compounds known as benzodiazepines . Benzodiazepines are a class of psychoactive drugs that have sedative and hypnotic effects .
Synthesis Analysis
The synthesis of similar triazole-based compounds has been reported in the literature . The process typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . These studies provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions involving similar triazole-based compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These studies provide information about properties such as solubility, stability, and reactivity .Scientific Research Applications
Potential HIV-1 Inhibitors
Research has demonstrated the synthesis of novel fluorine-substituted isolated and fused heterobicyclic nitrogen systems bearing the 1,2,4-triazin-5(2H) one moiety, showing promise as inhibitors towards HIV-1 activity. These compounds were synthesized through various chemical reactions and evaluated for their potential to inhibit HIV-1, showcasing significant promise in this application area (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
CDK2 Inhibitors for Cancer Therapy
Fluorine-substituted 1,2,4-triazinones have been synthesized and explored as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a critical protein involved in cell cycle regulation. These compounds have shown significant activity against CDK2, indicating their potential use in cancer therapy. Additionally, some of these compounds have displayed dual anti-HIV and anticancer activities, underlining their versatile therapeutic potential (Makki, Abdel-Rahman, & Khan, 2014).
Antimicrobial Agents
Various fluorine-containing triazinones and triazines have been synthesized and tested for their antimicrobial properties. These studies have highlighted the compounds' effectiveness against a range of microbial strains, offering a new avenue for the development of antimicrobial agents. Such research underscores the importance of fluorine substitution in enhancing the biological activity of these compounds (Sareen, Khatri, Jain, & Sharma, 2006; Bawazir & Abdel-Rahman, 2018).
Antioxidant Agents
The compound has also been explored for its antioxidant properties. Novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin- 5-one have been synthesized and evaluated for their antioxidant activity. These studies suggest that fluorinated α-amino phosphonic acids exhibit enhanced antioxidant properties compared to other synthesized systems, indicating their potential use in managing oxidative stress-related conditions (Makki, Abdel-Rahman, & Alharbi, 2018).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of their use as therapeutic agents . For example, some benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJQKJSKWRBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


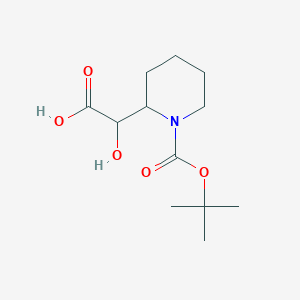
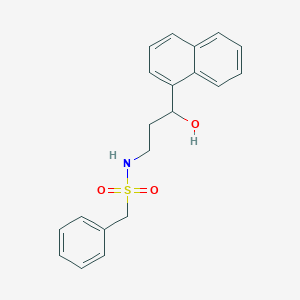
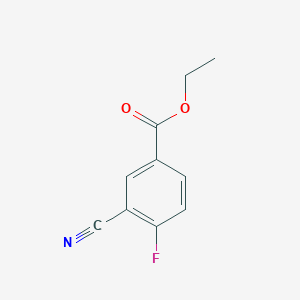
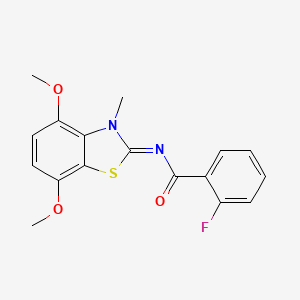
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)

